molecular formula C9H18Cl2N4O B2727624 [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2418673-23-9

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B2727624
CAS No.: 2418673-23-9
M. Wt: 269.17
InChI Key: JVMUFQFCEPHBLD-UHFFFAOYSA-N
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Description

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an oxadiazole ring attached to a piperidine moiety, which is further linked to a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that EN300-26677394 may also target similar pathways.

Mode of Action

It’s known that sulfonyl fluorides, a group to which this compound belongs, can modify many protein residues in a context-specific manner, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This suggests that EN300-26677394 may interact with its targets by modifying these residues, leading to changes in their function.

Biochemical Pathways

Given the potential anti-infective activity of similar compounds , it’s possible that EN300-26677394 may affect pathways related to bacterial, viral, or parasitic infections. The downstream effects of these interactions would likely depend on the specific targets and their roles within these pathways.

Pharmacokinetics

It’s known that sulfonyl fluorides are stable to moisture and have improved selectivity , which could potentially impact the bioavailability of EN300-26677394.

Result of Action

Given the potential for sulfonyl fluorides to modify protein residues , it’s possible that EN300-26677394 could alter the function of its targets, leading to changes at the molecular and cellular levels.

Action Environment

It’s known that sulfonyl fluorides are stable to moisture , suggesting that the action of EN300-26677394 may be relatively unaffected by humidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine moiety. One common method includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: can be compared with other compounds containing oxadiazole or piperidine moieties:

    Similar Compounds:

Uniqueness: : The combination of the oxadiazole and piperidine moieties in a single molecule provides a unique pharmacological profile, potentially offering synergistic effects that are not observed in compounds containing only one of these functional groups.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(1,2,4-oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-5-8-1-3-13(4-2-8)6-9-11-7-12-14-9;;/h7-8H,1-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMUFQFCEPHBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=NC=NO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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